2-(2,4-dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2,4-dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes. The addition of a boron-hydrogen (B-H) bond over an alkene or alkyne results in the formation of the corresponding alkyl or alkenylborane . This process is generally rapid and can be carried out under mild conditions.
Industrial Production Methods
Industrial production of this compound often employs similar hydroboration techniques, scaled up to meet commercial demands. The process involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: It can be reduced to simpler boron compounds under specific conditions.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions are typically boronic acids, boronate esters, and other boron-containing compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
2-(2,4-dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical studies.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boron source in various chemical reactions. In Suzuki–Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an electrophilic organic group, resulting in the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
- 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(2,4-dichloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic properties and reactivity. The presence of chlorine and methoxy groups enhances its stability and makes it a versatile reagent in various chemical transformations .
Properties
CAS No. |
1314782-43-8 |
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Molecular Formula |
C13H17BCl2O3 |
Molecular Weight |
303 |
Purity |
95 |
Origin of Product |
United States |
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